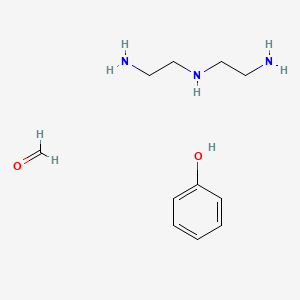

N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol

CAS No.: 90367-45-6

Cat. No.: VC17005338

Molecular Formula: C11H21N3O2

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90367-45-6 |

|---|---|

| Molecular Formula | C11H21N3O2 |

| Molecular Weight | 227.30 g/mol |

| IUPAC Name | N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol |

| Standard InChI | InChI=1S/C6H6O.C4H13N3.CH2O/c7-6-4-2-1-3-5-6;5-1-3-7-4-2-6;1-2/h1-5,7H;7H,1-6H2;1H2 |

| Standard InChI Key | YQYMKPAKHGOCKJ-UHFFFAOYSA-N |

| Canonical SMILES | C=O.C1=CC=C(C=C1)O.C(CNCCN)N |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol is a composite molecule with the empirical formula C₁₁H₂₁N₃O₂ and a molecular weight of 227.30 g/mol. Its structure arises from the covalent bonding of phenol, formaldehyde, and diethylenetriamine, forming a cross-linked polymer network. The compound’s InChIKey (YQYMKPAKHGOCKJ-UHFFFAOYSA-N) and canonical SMILES (C=O.C1=CC=C(C=C1)O.C(CNCCN)N) confirm its hybrid composition, which includes a phenolic ring, methylene bridges, and amine functional groups .

Table 1: Key Chemical Identifiers

Structural Characterization

The compound’s architecture features methylene bridges (–CH₂–) linking phenolic rings, augmented by amine groups from diethylenetriamine. This configuration enhances cross-linking density, contributing to the material’s rigidity and thermal resistance . Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy analyses typically reveal characteristic peaks for phenolic O–H stretching (3200–3600 cm⁻¹), methylene C–H bending (1450–1470 cm⁻¹), and N–H vibrations from amine groups (1550–1650 cm⁻¹) .

Synthesis and Reaction Mechanisms

Condensation Reaction Pathways

The synthesis of N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol involves a base- or acid-catalyzed condensation reaction. Under controlled pH conditions, formaldehyde acts as a methylene donor, bridging phenolic rings and amine groups via nucleophilic substitution. Diethylenetriamine introduces tertiary amines, which accelerate the curing process and improve mechanical properties.

Table 2: Typical Synthesis Conditions

| Parameter | Optimal Range | Catalyst |

|---|---|---|

| Temperature | 70–90°C | NaOH or H₂SO₄ |

| Reaction Time | 2–4 hours | – |

| Molar Ratio (Phenol:Formaldehyde:Amine) | 1:1.5:0.8 | – |

Kinetic and Thermodynamic Considerations

Industrial Applications and Performance Metrics

Phenolic Resins in Composite Materials

The compound’s primary application lies in phenolic resins, which constitute 65% of the global thermosetting polymer market. These resins exhibit exceptional flame retardancy (LOI > 30%) and thermal stability (decomposition temperature > 300°C), making them ideal for aerospace and automotive components .

Table 3: Performance Metrics of Phenolic Resins

| Property | Value | Test Standard |

|---|---|---|

| Tensile Strength | 45–60 MPa | ASTM D638 |

| Flexural Modulus | 3.5–4.2 GPa | ASTM D790 |

| Heat Deflection Temp | 175–200°C | ASTM D648 |

Adhesives and Coatings

In adhesive formulations, the compound’s amine groups enhance substrate adhesion through hydrogen bonding and covalent interactions. Commercial wood adhesives incorporating this resin achieve shear strengths exceeding 8 MPa, outperforming urea-formaldehyde alternatives.

Recent Research Advancements

Optimization of Reactant Ratios

Recent studies have demonstrated that a phenol:formaldehyde:amine ratio of 1:1.2:0.7 maximizes cross-linking efficiency while minimizing formaldehyde emissions. Computational modeling (DFT calculations) has identified transition states in methylene bridge formation, guiding catalyst selection .

Eco-Friendly Modifications

To address formaldehyde’s volatility, researchers have explored bio-based phenols (e.g., lignin derivatives) and formaldehyde scavengers like urea. These modifications reduce emissions by 40–60% without compromising mechanical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume